molecular formula C17H20N2O4 B4890502 N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline

Cat. No.: B4890502
M. Wt: 316.35 g/mol
InChI Key: NEPPJBOTHFKHIT-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline is an organic compound with a complex structure that includes ethoxy, methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by alkylation and etherification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the nitro group to other functional groups, such as nitroso or amino groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Conversion to corresponding amine compounds.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular pathways and enzyme activities. The compound’s structure allows it to bind to various biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-pyridinamine
  • 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone
  • 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide

Uniqueness

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-4-23-17-10-13(5-8-16(17)22-3)11-18-15-7-6-14(19(20)21)9-12(15)2/h5-10,18H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPPJBOTHFKHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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